molecular formula C31H32N4O2 B1678155 IK1 inhibitor PA-6

IK1 inhibitor PA-6

Cat. No.: B1678155
M. Wt: 492.6 g/mol
InChI Key: PETGITKEGWIZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IK1 inhibitor PA-6 is a pentamidine analogue that acts as a selective and potent inhibitor of the inward rectifier potassium current (IK1) carried by KIR2.x ion channels. This compound has shown significant potential in the treatment of cardiac arrhythmias, particularly atrial fibrillation .

Chemical Reactions Analysis

Types of Reactions: IK1 inhibitor PA-6 primarily undergoes substitution reactions due to its structure as a pentamidine analogue. The compound’s interactions with various reagents and conditions are designed to enhance its inhibitory effects on KIR2.x ion channels .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts that facilitate the substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives that retain the core structure of pentamidine but with enhanced selectivity and potency towards KIR2.x ion channels .

Comparison with Similar Compounds

IK1 inhibitor PA-6 is unique in its high selectivity and potency towards KIR2.x ion channels compared to other similar compounds. Some of the similar compounds include:

This compound stands out due to its higher efficiency and specificity, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGITKEGWIZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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